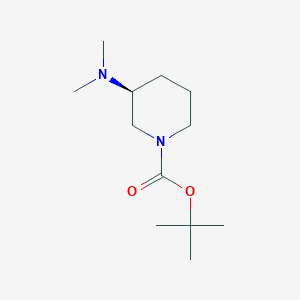![molecular formula C15H18N2O5S B13925544 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione CAS No. 220509-75-1](/img/structure/B13925544.png)
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione is a complex organic compound that features both piperidine and indole moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the indole-2,3-dione core and introduce the piperidinyl sulfonyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product typically involves crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the indole or piperidine rings.
科学研究应用
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities and are also used in medicinal chemistry.
Indole Derivatives: Various indole-based compounds, including indole-3-acetic acid and indole-2-carboxylates, exhibit similar biological activities.
Uniqueness
What sets 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione apart is its combined structural features of both piperidine and indole moieties, which allow for unique interactions with biological systems. This dual functionality can enhance its pharmacological profile and make it a valuable compound in drug discovery and development.
属性
CAS 编号 |
220509-75-1 |
|---|---|
分子式 |
C15H18N2O5S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H18N2O5S/c18-8-6-10-3-1-2-7-17(10)23(21,22)11-4-5-13-12(9-11)14(19)15(20)16-13/h4-5,9-10,18H,1-3,6-8H2,(H,16,19,20) |
InChI 键 |
LNEUQARDUWGTCB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


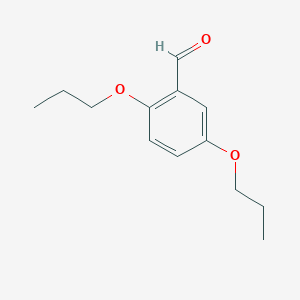
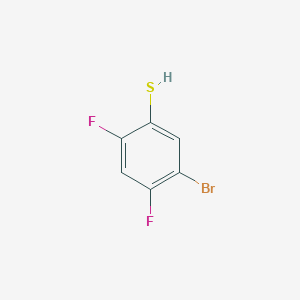

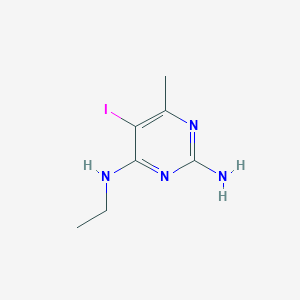

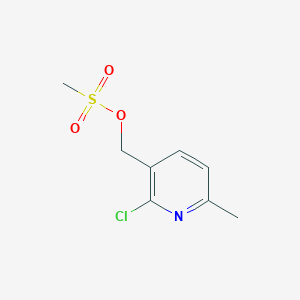
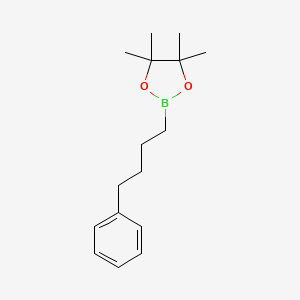
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
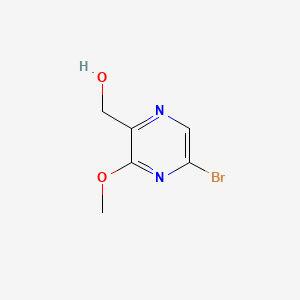

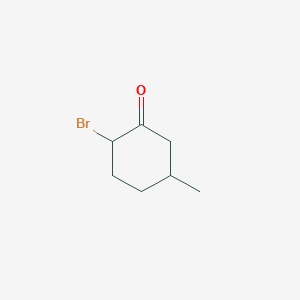
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
